molecular formula C16H21N5O B7043430 2-(2-Methylimidazol-1-yl)-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone

2-(2-Methylimidazol-1-yl)-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone

Cat. No.: B7043430
M. Wt: 299.37 g/mol
InChI Key: UZGWBOSBIXPLDZ-UHFFFAOYSA-N
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Description

2-(2-Methylimidazol-1-yl)-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone is a complex organic compound that features a unique combination of imidazole, piperazine, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylimidazol-1-yl)-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone typically involves multi-step organic reactions. One common method starts with the preparation of 2-methylimidazole, which is then reacted with an appropriate alkylating agent to introduce the ethanone group. The resulting intermediate is further reacted with 4-(pyridin-2-ylmethyl)piperazine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as potassium carbonate or sodium hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylimidazol-1-yl)-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; often performed in anhydrous conditions.

    Substitution: Various nucleophiles like halides, amines; reactions usually occur in polar solvents under mild to moderate temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2-Methylimidazol-1-yl)-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Methylimidazol-1-yl)-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methylimidazol-1-yl)-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]propanone
  • 2-(2-Methylimidazol-1-yl)-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]butanone

Uniqueness

Compared to similar compounds, 2-(2-Methylimidazol-1-yl)-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone stands out due to its specific structural features, which may confer unique biological activities and chemical reactivity. Its combination of imidazole, piperazine, and pyridine moieties makes it a versatile compound for various applications.

Properties

IUPAC Name

2-(2-methylimidazol-1-yl)-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O/c1-14-17-6-7-21(14)13-16(22)20-10-8-19(9-11-20)12-15-4-2-3-5-18-15/h2-7H,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZGWBOSBIXPLDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC(=O)N2CCN(CC2)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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